Home > Products > Screening Compounds P95461 > Pexiganan acetate
Pexiganan acetate - 172820-23-4

Pexiganan acetate

Catalog Number: EVT-242414
CAS Number: 172820-23-4
Molecular Formula: C124H214N32O24
Molecular Weight: 2537.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pexiganan acetate is a short chain synthetic cationic peptides. It is being studied as potential antimicrobial agents. These peptides are found widely in nature in mammals, fish, insecs and amphibians.

Magainin 2

Compound Description: Magainin 2 is a naturally occurring antimicrobial peptide isolated from the skin of the African clawed frog (Xenopus laevis). It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. []

Ofloxacin

Compound Description: Ofloxacin is a synthetic fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is commonly used to treat a variety of bacterial infections. [, ]

Relevance: Ofloxacin served as the active comparator in several clinical trials evaluating the efficacy of pexiganan acetate for treating infected diabetic foot ulcers. [, ] These studies aimed to compare the efficacy and safety of topical pexiganan acetate with oral ofloxacin in this specific clinical setting.

Source and Classification

Pexiganan was initially synthesized to mimic the structure and function of magainin II, which demonstrates potent antimicrobial activity. It belongs to the class of peptides known as cationic antimicrobial peptides (CAMPs), which are characterized by their positive charge and ability to disrupt bacterial membranes. The specific sequence of Pexiganan is NH₂-GIGKFLKKAKAKFGKAFVKILKK-COOH, which contributes to its efficacy against a range of bacterial pathogens .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pexiganan acetate typically involves solid-phase peptide synthesis techniques. The standard approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support. The process includes:

  1. Peptide Chain Assembly: The amino acids are sequentially added to the resin-bound growing peptide chain using Fmoc protection.
  2. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the desired purity .
  3. Characterization: Techniques such as mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the identity and purity of the synthesized peptide .
Molecular Structure Analysis

Structure and Data

Pexiganan acetate has a molecular weight of approximately 2721 Da. Its three-dimensional structure is critical for its function, characterized by an amphipathic nature that allows it to interact with lipid membranes effectively. The peptide exhibits a helical conformation in membrane-mimicking environments, which enhances its ability to disrupt bacterial membranes .

Structural Data

  • Molecular Formula: C₁₄H₁₉N₄O₃S
  • Molecular Weight: 2721 Da
  • Sequence: GIGKFLKKAKAKFGKAFVKILKK
Chemical Reactions Analysis

Reactions and Technical Details

Pexiganan acetate's primary mode of action involves disrupting bacterial cell membranes through electrostatic interactions with negatively charged phospholipids. This mechanism leads to pore formation in bacterial membranes, resulting in cell lysis. The peptide's activity can be influenced by factors such as pH, ionic strength, and the presence of specific ions .

Key Reactions

  • Membrane Disruption: Interaction with bacterial membranes leading to permeability changes.
  • Cytotoxicity Assays: Evaluations using human cell lines (e.g., HeLa cells) to determine potential cytotoxic effects at varying concentrations .
Mechanism of Action

The mechanism through which Pexiganan acetate exerts its antimicrobial effects can be summarized as follows:

  1. Electrostatic Attraction: The positively charged amino acids in Pexiganan attract to the negatively charged components of bacterial membranes.
  2. Membrane Insertion: The peptide inserts itself into the lipid bilayer, forming transient pores.
  3. Cell Lysis: This pore formation disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and various organic solvents depending on formulation.

Chemical Properties

  • Stability: Pexiganan exhibits thermal stability; it retains activity after exposure to elevated temperatures (up to 121 °C for 15 minutes) without significant loss of function .
  • pH Sensitivity: Its antibacterial activity can vary with pH, indicating an optimal range for efficacy.
Applications

Pexiganan acetate has several promising applications in scientific and medical fields:

  • Antibacterial Agent: Used in formulations targeting infections caused by antibiotic-resistant bacteria, particularly in topical applications.
  • Drug Delivery Systems: Incorporated into nanoparticles or lipid-based formulations for enhanced delivery across biological barriers, such as gastric mucosa for treating Helicobacter pylori infections .
  • Research Tool: Employed in studies investigating the mechanisms of bacterial resistance and developing new antimicrobial therapies.
Introduction to Pexiganan Acetate as a Synthetic Antimicrobial Peptide

Evolutionary Origins and Analog Design from Magainin-II

Pexiganan acetate (originally designated MSI-78) is a 22-amino acid synthetic cationic antimicrobial peptide derived from magainin-II, a host defense peptide first isolated in 1987 from the skin secretions of the African clawed frog (Xenopus laevis). This amphibian species exhibits remarkable resistance to infections in microbial-rich aquatic environments, attributed to magainin peptides that provide broad-spectrum antimicrobial activity [1] [6]. Magainin-II’s primary sequence (GIGKFLHSAKKFGKAFVGEIMNS) served as the template for pexiganan’s design, with strategic modifications implemented to enhance therapeutic potential:

  • C-terminal amidation to increase cationic charge and membrane affinity
  • Substitution of glutamic acid (E19) with lysine to augment net positive charge
  • Hydrophobic residue optimization (e.g., valine incorporation) to strengthen amphipathicity [3] [6]

These changes resulted in pexiganan’s final sequence (GIGKFLKKAKKFGKAFVKILKK-NH₂), which adopts an α-helical conformation upon interaction with microbial membranes. Biophysical studies confirm that pexiganan forms antiparallel dimers of amphipathic helices, with the hydrophobic faces embedded in lipid bilayers and cationic residues oriented toward phospholipid head groups. This structural arrangement facilitates toroidal pore formation, disrupting membrane integrity in Gram-positive and Gram-negative bacteria [6].

Table 1: Key Structural Modifications from Magainin-II to Pexiganan

PositionMagainin-II ResiduePexiganan ResidueFunctional Rationale
4Histidine (H)Lysine (K)Enhanced cationicity
5Serine (S)Lysine (K)Charge optimization
19Glutamic acid (E)Lysine (K)Neutral→positive charge
22Free carboxylAmidationIncreased membrane affinity
15Glycine (G)Valine (V)Hydrophobicity enhancement

In vitro analyses demonstrate pexiganan’s superior activity compared to its parent peptide, with minimum inhibitory concentrations (MICs) reduced by 30-fold against Escherichia coli and other Gram-negative pathogens. Crucially, iterative passaging experiments revealed no detectable resistance development in Staphylococcus aureus after repeated sub-inhibitive exposure—a critical advantage over conventional antibiotics [3] [6].

Historical Development and Rationale for Topical Therapeutic Applications

The discovery of magainin-II spurred intensive structure-activity relationship (SAR) studies throughout the late 1980s-1990s by researchers at Magainin Pharmaceuticals. Early clinical development prioritized topical formulations due to:

  • Localized delivery minimizing systemic toxicity concerns
  • High bacterial burden in superficial infections (e.g., diabetic foot ulcers)
  • Uncertainty regarding long-term toxicology of systemic peptide administration [1] [6]

Pexiganan advanced through clinical trials as a 1% cream (Locilex®) for mild diabetic foot infections (DFIs). Phase III trials (1998-1999) compared topical pexiganan against oral ofloxacin in ≈1,000 patients:

  • Clinical cure/improvement rates were equivalent (~90%) in both groups
  • Microbiological eradication was lower with pexiganan (66% vs. 82% for ofloxacin)
  • No cross-resistance with oxacillin, ciprofloxacin, gentamicin, or clindamycin was observed [1] [8]

Despite comparable clinical efficacy, the FDA issued a non-approval letter in 1999, citing insufficient superiority over existing therapies. Subsequent rights transfers to MacroChem and Dipexium Pharmaceuticals reinvigorated development, with reformulated pexiganan cream (0.8%) undergoing additional trials. Recent innovations focus on advanced delivery systems to overcome biofilm penetration barriers:

Table 2: Key Clinical and Formulation Development Milestones

YearDevelopment StageKey FindingsReference
1987Magainin discoveryIsolation from Xenopus laevis skin secretions [6]
1998Phase III clinical trialsEquivalent efficacy to ofloxacin in DFI [1]
1999FDA non-approvalInsufficient superiority over existing treatments [7]
2015In vitro spectrum analysisActivity maintained against MDR pathogens [3]
2020sNovel delivery systemsLipid-liquid crystals (LLCs) enhance gastric retention for H. pylori [10]
2024Dual-AMP biogel researchPexiganan-nisin combinations against DFI biofilms [8]

Contemporary research explores combination therapies and sustained-release formulations:

  • Pexiganan-nisin biogels exhibit synergistic activity against S. aureus biofilms in collagen matrix models, though antagonism occurs when combined with vancomycin or clindamycin [8]
  • Lipid-liquid crystal (LLC) carriers significantly enhance pexiganan’s efficacy against Helicobacter pylori in murine models by prolonging gastric retention and protecting the peptide from degradation. LLC formulations achieved >2-log reduction in bacterial load compared to free peptide [10]
  • Guar gum-based gels enable co-delivery with nisin A, reducing required pexiganan concentrations through synergistic mechanisms [8]

These advancements address initial limitations in pexiganan’s development, positioning it as a promising alternative amidst escalating antibiotic resistance.

Properties

CAS Number

172820-23-4

Product Name

Pexiganan acetate

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide

Molecular Formula

C124H214N32O24

Molecular Weight

2537.2 g/mol

InChI

InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1

InChI Key

ZYMCXUWEZQKVIO-IJAHCEAPSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Synonyms

Locilex
MSI 78
MSI-78
pexiganan
pexiganan acetate

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.